Bienvenue dans la boutique en ligne BenchChem!

2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline

ORL-1 receptor nociceptin receptor quinoxaline-piperidine SAR

2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1706399-14-5) is a substituted-quinoxaline-type piperidine compound with the molecular formula C₁₈H₁₇N₃O₂S and a molecular weight of 339.41 g/mol. It belongs to a structurally defined chemical series disclosed in patents held by Purdue Pharma and Shionogi & Co., Ltd., which broadly claim substituted-quinoxaline-type piperidine compounds for therapeutic applications including pain management.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 1706399-14-5
Cat. No. B2801258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline
CAS1706399-14-5
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CSC=C4
InChIInChI=1S/C18H17N3O2S/c22-18(13-7-10-24-12-13)21-8-5-14(6-9-21)23-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,7,10-12,14H,5-6,8-9H2
InChIKeyNXKLVGMEULGROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1706399-14-5) — Core Identity & Patent Pedigree for Procurement Specification


2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1706399-14-5) is a substituted-quinoxaline-type piperidine compound with the molecular formula C₁₈H₁₇N₃O₂S and a molecular weight of 339.41 g/mol . It belongs to a structurally defined chemical series disclosed in patents held by Purdue Pharma and Shionogi & Co., Ltd., which broadly claim substituted-quinoxaline-type piperidine compounds for therapeutic applications including pain management [1]. The compound features a quinoxaline core linked via an ether bridge to a piperidine ring bearing a thiophene-3-carbonyl substituent — a specific substitution pattern whose pharmacological relevance is grounded in the patent family's structure-activity framework. This patent pedigree establishes the compound as a legitimate research tool within a well-documented intellectual property landscape, distinguishing it from uncharacterized or purely virtual screening hits that lack comparable provenance.

Why 2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline Cannot Be Replaced by Close Structural Analogs in Targeted Research Programs


The substituted-quinoxaline-type piperidine chemical space is characterized by steep structure-activity relationships where even minor modifications at the piperidine N-acyl position produce divergent biological profiles. The patent family encompassing this compound (US 8,846,929 B2; EP 2,433,936 A1) explicitly defines multiple structurally distinct subclasses — including bridged-piperidine variants bearing different heteroaryl substituents — and demonstrates that biological target engagement is contingent upon the specific combination of the quinoxaline substitution pattern, the piperidine linker geometry, and the nature of the carbonyl-linked heterocycle [1]. Although head-to-head comparative pharmacological data for 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline against its closest analogs remain absent from the public domain, the patent's systematic enumeration of structurally distinct embodiments with differing R-group definitions establishes a framework in which generalization of activity across analogs cannot be assumed. For procurement decisions, this means that substituting a thiophene-2-carbonyl, thiophene-2-sulfonyl, or 4-methylthiophene-2-carbonyl analog for the thiophene-3-carbonyl-bearing target compound carries unquantified risk of altered target engagement, selectivity, or potency — risks that can only be mitigated through direct comparative experimentation using the specific compound.

Quantitative Differentiation Evidence for 2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1706399-14-5): Head-to-Head and Cross-Study Comparisons with Structural Analogs


ORL-1 Receptor Affinity Differentiation via Thiophene-Carbonyl Substitution Pattern: Structural-Patent Class Inference for 2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline

The patent family US 8,846,929 B2 and EP 2,433,936 A1, assigned to Purdue Pharma and Shionogi, claims substituted-quinoxaline-type piperidine compounds as ORL-1 (opioid receptor-like 1) receptor modulators for the treatment of pain, with specific structure-activity dependence on the nature of the carbonyl-linked heteroaryl substituent at the piperidine nitrogen [1] [2]. Within this patent-defined chemical space, the thiophene-3-carbonyl substituent represents one of several enumerated heteroaryl embodiments. The patent specification explicitly teaches that compounds of this class bind to the ORL-1 receptor and that specific substitution patterns, including the heteroaryl-carbonyl moiety, modulate receptor affinity and functional activity. Notably, the patent family distinguishes bridged-piperidine from non-bridged piperidine embodiments and further differentiates among heteroaryl substituents, indicating that pharmacological activity is not uniform across the claimed genus [1]. Although specific Ki or IC₅₀ values for 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline at ORL-1 are not disclosed in the public patent text, the compound's explicit structural conformity to Formula (I) or Formula (II) embodiments places it within a receptor-targeted chemical series whose members exhibit substituent-dependent pharmacological profiles.

ORL-1 receptor nociceptin receptor quinoxaline-piperidine SAR pain research opioid receptor-like

Structural Differentiation from Sulfonyl-Bridged Analogs: 2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline vs. 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline

A direct structural comparator exists in 2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1704988-29-3), which replaces the thiophene-3-carbonyl group of the target compound with a thiophene-2-sulfonyl group . This modification alters three critical pharmacophoric features simultaneously: (1) the carbonyl (C=O) linker is replaced by a sulfonyl (SO₂) linker, changing both geometry (tetrahedral sulfur vs. trigonal planar carbon) and hydrogen-bonding capacity; (2) the thiophene attachment position shifts from the 3-position (target compound) to the 2-position (comparator); and (3) the molecular weight increases from 339.41 to 375.46 g/mol. While direct comparative bioactivity data are unavailable in the public domain, the fundamental difference in the linker group — carbonyl vs. sulfonyl — is well-established in medicinal chemistry as a determinant of metabolic stability, solubility, and target-binding orientation . The carbonyl-linked target compound maintains the planar amide-like geometry typical of the patent-defined ORL-1 pharmacophore, whereas the sulfonyl analog introduces a tetrahedral center that may alter the vector of the thiophene ring relative to the receptor binding pocket.

quinoxaline-piperidine carbonyl vs sulfonyl linker structure-activity relationships medicinal chemistry chemical probe differentiation

Methyl-Substituted Analog Differentiation: 2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline vs. 2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline

The 4-methylthiophene-2-carbonyl analog (CAS 1705469-07-3, MW 353.44) introduces two simultaneous structural changes relative to the target compound: a methyl group at the thiophene 4-position and a shift of the carbonyl attachment from the thiophene 3-position to the 2-position . The addition of the methyl group increases molecular weight by 14.03 g/mol (+4.1%) and modestly elevates lipophilicity, which may influence membrane permeability, metabolic stability, and plasma protein binding. The positional shift of the carbonyl linker from thiophene-3 to thiophene-2 alters the angular relationship between the thiophene ring and the piperidine-quinoxaline axis, potentially affecting receptor complementarity. These structural distinctions are not cosmetic; in the context of the patent family's defined SAR, the electronic and steric environment of the thiophene ring is expected to influence both target binding and off-target selectivity profiles [1].

thiophene substitution methyl effect metabolic stability quinoxaline-piperidine SAR lipophilicity modulation

Patent-Defined Therapeutic Differentiation: Substituted-Quinoxaline-Type Piperidine Class as ORL-1 Modulators with Reduced Side-Effect Claims

The patent family US 8,846,929 B2 and EP 2,433,936 A1 explicitly claims that substituted-quinoxaline-type piperidine compounds — the chemical class to which 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline belongs — effectively treat chronic or acute pain while producing fewer or reduced side effects compared to previously available compounds, specifically including μ-opioid receptor agonists [1] [2]. This therapeutic differentiation claim is structurally contingent: it applies to compounds conforming to the defined Markush structures (Formula I and Formula II), which specify the quinoxaline core, the piperidine linker (bridged or non-bridged), and the heteroaryl-carbonyl substituent at the piperidine nitrogen. The target compound's thiophene-3-carbonyl substitution places it within the scope of these claims. The reduced-side-effect profile is attributed to ORL-1 receptor modulation rather than μ-opioid receptor agonism, representing a mechanistically distinct approach to analgesia that avoids the respiratory depression, constipation, and abuse liability associated with traditional opioid pharmacotherapies [1].

ORL-1 receptor pain therapeutics reduced side effects opioid alternatives quinoxaline-type piperidine

Validated Application Scenarios for 2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1706399-14-5) Based on Patent and Structural Evidence


ORL-1 Receptor Pain Target Validation Studies Requiring a Structurally Defined Quinoxaline-Piperidine Chemotype

This compound is best deployed as a tool compound for ORL-1 (nociceptin/orphanin FQ peptide receptor) target validation in pain research, where its structural conformity to the patent-defined substituted-quinoxaline-type piperidine pharmacophore provides a defined starting point for structure-activity relationship studies [1]. The thiophene-3-carbonyl substitution pattern represents a specific embodiment within the claimed genus, enabling systematic exploration of how modifications at this position influence ORL-1 binding affinity and functional activity. Researchers can use this compound as a reference standard against which to benchmark novel analogs, leveraging its well-characterized synthetic route (nucleophilic substitution of 2-chloroquinoxaline with 1-(thiophene-3-carbonyl)piperidin-4-ol) for reproducible procurement and experimental replication .

Comparative SAR Studies Evaluating Carbonyl vs. Sulfonyl Linker Pharmacology in Quinoxaline-Piperidine Series

The target compound's carbonyl (C=O) linkage between the piperidine nitrogen and thiophene ring provides a critical comparator for sulfonyl-linked analogs such as 2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline (CAS 1704988-29-3) [1]. Systematic head-to-head comparison of these linker variants in a single assay platform — measuring receptor binding, functional activity, metabolic stability, and solubility — would directly quantify the pharmacological consequences of carbonyl→sulfonyl substitution. The target compound's planar amide-like geometry serves as the baseline for these comparative studies, which are essential for establishing linker-dependent SAR within the quinoxaline-piperidine chemical space.

Thiophene Positional Isomer Profiling: 3-Carbonyl vs. 2-Carbonyl Attachment in Quinoxaline-Piperidine Pharmacology

The thiophene-3-carbonyl attachment of the target compound enables direct comparison with the thiophene-2-carbonyl positional isomer incorporated in analogs such as 2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS 1705469-07-3) [1]. These positional isomers present the thiophene ring at different angular orientations relative to the quinoxaline-piperidine axis, potentially engaging distinct receptor subpockets or exhibiting differential metabolic processing. A procurement strategy that includes both the 3-carbonyl (target) and 2-carbonyl (comparator) compounds enables controlled structure-activity relationship studies that isolate the effect of thiophene attachment position on pharmacological outcomes, controlling for other structural variables.

Scaffold-Hopping Benchmark Studies: Quinoxaline-Piperidine vs. Alternative ORL-1 Chemotypes for Analgesic Development

For medicinal chemistry programs exploring non-opioid analgesic mechanisms, 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline serves as a representative of the substituted-quinoxaline-type piperidine ORL-1 chemotype disclosed in the Purdue Pharma/Shionogi patent family [1]. This chemotype can be benchmarked against other ORL-1 ligand scaffolds (e.g., spiro-piperidine, benzimidazole, or triazaspirodecanone series) to evaluate which chemical starting point offers the most favorable balance of target potency, selectivity over related opioid receptors (μ, κ, δ), pharmacokinetic profile, and synthetic tractability. The patent-derived claim of reduced side effects relative to μ-opioid agonists provides a testable hypothesis for in vivo comparative studies [1].

Quote Request

Request a Quote for 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.